molecular formula C8H4N2S B096095 5-Benzothiazolecarbonitrile CAS No. 58249-57-3

5-Benzothiazolecarbonitrile

Cat. No. B096095
CAS RN: 58249-57-3
M. Wt: 160.2 g/mol
InChI Key: KZWJUNXNZGVOOS-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carbonitrile group attached to the benzothiazole ring indicates the presence of a cyano group (-C≡N), which is known for its reactivity and ability to participate in various chemical reactions. Benzothiazoles are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with carbonitrile groups, often involves the reaction of various starting materials to form the heterocyclic structure. For instance, the synthesis of benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles involves cyclocondensation reactions followed by cyclization with malononitrile derivatives . Similarly, the synthesis of 3-aryl-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles is achieved through the interaction of triazole-thiols with bromo-nitrophthalonitrile . These methods demonstrate the versatility of synthetic approaches to create benzothiazolecarbonitrile derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles was confirmed by NMR, MS, IR spectra, and X-ray crystallography, which provided detailed information about the molecular geometry and electronic structure . The crystal structure of benzothiazole derivatives can reveal important aspects such as inter-ring twist angles and the influence of substituents on the stability of the molecule .

Chemical Reactions Analysis

Benzothiazolecarbonitriles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, benzothiazines can react with dimethyl acetylenedicarboxylate to form novel ring systems such as 1,5-benzothiazocines . Additionally, the carbonitrile group can be a key functional group in reactions, as seen in the conversion of thiadiazoles to dioxobenzo-thiadiazoles under the influence of hydrogen peroxide and hydrochloric acid . These reactions highlight the reactivity of benzothiazolecarbonitriles and their potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolecarbonitriles are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups such as the carbonitrile can affect the electron density distribution within the molecule, which in turn can influence properties like solubility, melting point, and reactivity. The antimicrobial and antiinflammatory activities of some benzothiazolecarbonitrile derivatives suggest that these compounds may interact with biological targets, which is often related to their chemical properties .

Scientific Research Applications

  • Organic Light-Emitting Devices (OLEDs)

    • Carbazole-based organic compounds are used as emitters and hosts in Thermally Activated Delayed Fluorescence (TADF) applications .
    • The method involves utilizing fluorescence and phosphorescence as the emitting vehicle .
    • The results have shown a large array of new compounds as both emitters and hosts .
  • Fluorescence and Electrical Conductivity Applications

    • Carbazole-based copolymers containing carbazole-thiazolo groups are synthesized with different dopants to improve the electrical conductivity .
    • The method involves the introduction of five different dopants, such as HCl, Fe (III), Cu (II), H3BO3, and I2, into its framework through protonation of a nitrogen atom or by complex formation .
    • The results showed that Fe (III) and I2-doped polymer exhibited excellent electrical conductivities of 6.8 × 10−5 S cm−1 and 5.9 × 10−5 S cm−1, respectively .
  • Preparation of Benzo Fused Heterocycle
    • 5-Benzothiazolecarbonitrile is used as a reactant for the preparation of benzo fused heterocycle .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these preparations would depend on the specific reactions and conditions, which are not provided in the source .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

properties

IUPAC Name

1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWJUNXNZGVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443643
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzothiazolecarbonitrile

CAS RN

58249-57-3
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture of 5-bromo-1,3-benzothiazole (300 mg, 1.40 mmol, 1.00 equiv) and zinc cyanide (131.6 mg, 0.80 equiv) in N,N-dimethylformamide (6.0 mL) was added Pd(PPh3)4 (80.9 mg, 0.07 mmol, 0.05 equiv) and nitrogen was bubbled for 5 min. The resulting mixture was heated overnight at 80° C., quenched by water (15.0 mL), and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with brine (2×15 mL) and dried over Na2SO4. After filtered and concentrated under reduced pressure, the residue was purified by flash chromatography on silica gel, eluting with a mixture of 5-10% ethyl acetate in petroleum ether to afford the title compound as a light yellow solid. MS m/z [M+H]+ (ESI): 161.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
131.6 mg
Type
catalyst
Reaction Step One
Quantity
80.9 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Yeung - 2012 - theses.lib.polyu.edu.hk
The mildest cyanation has been developed for aryl halides and sulfonates with environmental friendly cyanating source: K₄ [Fe (CN) ₆] 3H₂O. In the presence of highly effective Pd/…
Number of citations: 2 theses.lib.polyu.edu.hk

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